![molecular formula C19H20ClN3OS B2674509 N-(3-chloro-2-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399002-25-6](/img/structure/B2674509.png)
N-(3-chloro-2-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
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Description
N-(3-chloro-2-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a useful research compound. Its molecular formula is C19H20ClN3OS and its molecular weight is 373.9. The purity is usually 95%.
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Scientific Research Applications
Urease Inhibition
This compound has been studied as a potent urease inhibitor . Urease is an enzyme responsible for various health issues such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and more . The compound was found to be a potent anti-urease inhibitor with inhibitory activity IC 50 in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM, compared to the standard thiourea (IC 50 = 4.7455 ± 0.0545 μM) .
Pharmaceutical Chemistry
In pharmaceutical chemistry, the thiourea skeleton, which is part of this compound, plays a vital role . The compound has been synthesized as part of a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids with aliphatic and aromatic side chains .
Computational Approach
The compound has been evaluated using a computational approach for its biochemical properties . This includes density functional theory (DFT), antioxidant radical scavenging assay, physicochemical properties (ADMET properties), molecular docking, and molecular dynamics simulations .
Antibacterial Activity
The compound has shown potential in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
Synthesis
The compound has been synthesized under Hantzsch thiazole synthesis condition . This involves the reaction of two precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide .
Electron-Donating and Withdrawing Properties
In the para position, the methoxy group acted as an electron-donating group with a resonance phenomenon, while in the meta position, it behaved as an electron-withdrawing group by inductive effect .
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-12-15(20)4-2-5-16(12)21-19(25)22-9-13-8-14(11-22)17-6-3-7-18(24)23(17)10-13/h2-7,13-14H,8-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBUIHNECFZFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide |
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